2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a cyanocycloheptyl moiety
Preparation Methods
The synthesis of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl sulfanyl intermediate. This intermediate is then reacted with a cyanocycloheptyl acetamide precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired compound.
Chemical Reactions Analysis
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to the modulation of their activity. The sulfanyl linkage and cyanocycloheptyl moiety contribute to the compound’s overall stability and reactivity, allowing it to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide can be compared with other similar compounds, such as:
2-[(2-bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound shares the bromophenyl sulfanyl structure but differs in its additional functional groups and overall molecular structure.
2-[(4-bromophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide: This compound has a similar sulfanyl linkage but features different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c17-13-7-3-4-8-14(13)21-11-15(20)19-16(12-18)9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUXDQXXNFVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.